1,6-Dibromonaphthalene
Overview
Description
1,6-Dibromonaphthalene is a useful research compound. Its molecular formula is C10H6Br2 and its molecular weight is 285.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Derivatives of Naphthalene-2,7-diol : Research on the oxidation of 1,6-dibromo-2,7-dimethoxynaphthalene led to the discovery of a new bromonaphthaquinone. A transbromination effect in 1,6-dibromonaphthalene-2,7-diol and the unique structure of an azo-dye from this dibromodiol were also noted (Wilson, 1960).
Optically Detected Magnetic Resonance : A study on the localized states of 1,4-dibromonaphthalene, using zero field magnetic resonance techniques, provided insights into the kinetic parameters of various localized triplet states. This research helps understand the magnetic structure of trap states and their energy dynamics (Nishimura, Zewail, & Harris, 1975).
Crystal Structure Studies : The crystal structure of 1,5-dibromonaphthalene was determined through x-ray studies, revealing its monoclinic space group and molecular arrangement. Similarly, the structure of disordered 1,8-dibromonaphthalene was also examined (Haltiwanger, Beurskens, Vankan, & Veeman, 1984).
Phosphorescent Behavior : The phosphorescent behavior of 1,4-dibromonaphthalene crystals at low temperatures was found to be influenced by crystal preparation techniques. This study provides insights into the properties of excitonic emission in these crystals (Vankan & Veeman, 1982).
Exciton Annihilation : Research on delayed fluorescence in 1,4-dibromonaphthalene demonstrated the existence of exciton annihilation between triplets localized on different stacks. This finding is significant for understanding energy migration dynamics (Bouchriha, Ern, Fave, Guthmann, & Schott, 1978).
Molecular Motions and Lattice Stability : Studies on the molecular motions of 1,4-dihalonaphthalenes, including 1,4-dibromonaphthalene, using Raman spectroscopy, provided insights into lattice stability and the effects of chemical perturbations (Bellows & Prasad, 1977).
Safety and Hazards
Future Directions
1,6-Dibromonaphthalene and its derivatives have potential applications in various fields. For instance, they can be used in the development of organic semiconductor materials . Furthermore, they are key intermediates in the industrial and laboratory preparation of various naphthalene derivatives, which have important applications in different areas .
Mechanism of Action
Target of Action
1,6-Dibromonaphthalene is a brominated derivative of naphthalene . It has been shown to have a high uptake in the lungs and lower uptake in the brain . This compound can be used as a ligand for metal ions, such as copper, iron, and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene regulation.
Mode of Action
It is known that brominated compounds like this compound can participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atoms can act as leaving groups, allowing the compound to form bonds with other molecules or ions. This property may contribute to its ability to act as a ligand for metal ions .
Biochemical Pathways
Given its ability to act as a ligand for metal ions , it may influence pathways that involve these ions. For example, it could potentially affect the activity of metalloenzymes, which are enzymes that require metal ions for their function.
Pharmacokinetics
It has been shown to have a high uptake in the lungs and lower uptake in the brain . This suggests that it may be readily absorbed into the body, but its distribution may be uneven. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation for a comprehensive understanding .
Result of Action
Given its ability to act as a ligand for metal ions , it may influence the activity of metalloenzymes and other metal-dependent processes. This could potentially lead to changes in cellular function, although the specifics would depend on the exact nature of the compound’s interactions with its targets.
Properties
IUPAC Name |
1,6-dibromonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAXCYSKMFFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401530 | |
Record name | 1,6-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-84-9 | |
Record name | 1,6-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.